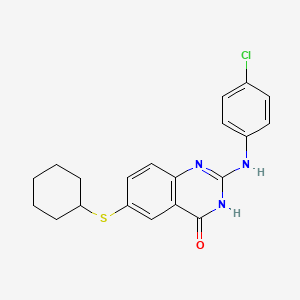

2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one

Description

2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one (CAS: 828261-89-8) is a quinazolinone derivative characterized by a 4-chloroanilino group at position 2 and a cyclohexylsulfanyl substituent at position 4. Its molecular formula is C₂₀H₁₉ClN₃OS, with a molecular weight of 385.90 g/mol (Fig. 1). The compound’s structure has been confirmed via single-crystal X-ray diffraction (SC-XRD) and spectroscopic methods, which reveal distinct hydrogen-bonding interactions and planar geometry in the quinazolinone core .

Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including anticancer, antimicrobial, and antihistaminic activities. The substituents on the quinazolinone scaffold significantly influence their physicochemical and biological properties .

Properties

CAS No. |

828261-89-8 |

|---|---|

Molecular Formula |

C20H20ClN3OS |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

2-(4-chloroanilino)-6-cyclohexylsulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C20H20ClN3OS/c21-13-6-8-14(9-7-13)22-20-23-18-11-10-16(12-17(18)19(25)24-20)26-15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,22,23,24,25) |

InChI Key |

GALPYXROMNZKCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SC2=CC3=C(C=C2)N=C(NC3=O)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Oxidative Annulation of o-Aminobenzamides

The quinazolin-4(3H)-one core is classically synthesized via cyclocondensation of o-aminobenzamides with carbonyl equivalents. An optimized protocol involves reacting o-aminobenzamide with styrenes under oxidative conditions (e.g., TBHP as an oxidant) to afford 3,4-dihydroquinazolin-4(1H)-ones, which are subsequently dehydrogenated. For 6-substituted derivatives, pre-functionalized styrenes or post-synthetic modifications are required. For instance, using 6-bromo-o-aminobenzamide as a starting material enables bromine retention at position 6 for downstream functionalization.

Functionalization at Position 6: Cyclohexylsulfanyl Incorporation

Nucleophilic Aromatic Substitution

A 6-haloquinazolinone intermediate (e.g., 6-chloro or 6-bromo) undergoes nucleophilic substitution with cyclohexanethiol. This reaction typically requires polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃, Et₃N) to deprotonate the thiol, enhancing nucleophilicity. For example, SCIRP’s synthesis of 2-[2-(4-chlorostyryl)quinazolin-4-ylimino]-3-phenylthiazolidin-4-one involved analogous thioether formation using ethyl chloroacetate.

Mitsunobu Reaction for Thioether Formation

If a hydroxyl group is present at position 6, the Mitsunobu reaction with cyclohexanethiol could install the sulfanyl moiety. However, this approach necessitates prior introduction of a hydroxyl group, adding synthetic steps. No direct examples from the provided sources utilize this method, but analogous alcohol-to-thioether conversions are well-established in heterocyclic chemistry.

Integrated Synthetic Route Proposal

Stepwise Synthesis

Synthesis of 6-Bromoquinazolin-4(3H)-one :

Thioetherification at Position 6 :

Amination at Position 2 :

Optimization Challenges

- Regioselectivity : Ensuring substitution occurs exclusively at positions 2 and 6 requires careful control of reaction conditions.

- Purification : Silica gel chromatography or recrystallization (ethanol/water) is critical due to polar byproducts.

Analytical and Spectroscopic Validation

Spectroscopic Data Correlation

Chemical Reactions Analysis

Alkylation Reactions

The cyclohexylsulfanyl group undergoes S-alkylation with alkyl halides under mild conditions. For example:

-

Reagents : Ethyl bromide, allyl bromide, or bromoacetylacetone

-

Conditions : Potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, dioxane solvent, 25°C, 2–4 hours .

-

Products : S-monoalkylated derivatives (e.g., ethyl or allyl substitutes at the sulfur atom).

Dialkylation occurs when using more reactive halides (e.g., methyl iodide or benzyl bromide), targeting both the sulfanyl group and the NH moiety of the quinazolinone ring .

Acylation Reactions

The NH group of the quinazolinone ring reacts with acylating agents:

-

Reagents : Acetyl chloride, chloroacetyl chloride

-

Conditions : Solvent-free or aqueous media, room temperature.

-

Products : N-Acylated derivatives (e.g., acetyl or chloroacetyl substitutes).

Mechanistically, the reaction proceeds via nucleophilic attack of the NH group on the electrophilic acyl carbon, followed by deprotonation.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Acylation | Acetyl chloride, aqueous NaOH | N-Acetyl derivative | 75–85% | |

| N-Chloroacetylation | Chloroacetyl chloride, solvent-free | N-Chloroacetyl derivative | 70–80% |

Oxidation Reactions

The sulfanyl group is oxidized to sulfoxide or sulfone derivatives:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)

-

Products : Sulfoxide (R-SO) or sulfone (R-SO₂) derivatives.

Example :

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂, CH₃OH, 25°C | Cyclohexylsulfinyl derivative | 60–70% | |

| Sulfone formation | mCPBA, CH₂Cl₂, 0°C | Cyclohexylsulfonyl derivative | 80–90% |

Nucleophilic Substitution

The chloro group in the 4-chloroanilino moiety participates in aromatic nucleophilic substitution (SNAr):

-

Reagents : Amines, alkoxides

-

Products : Substituted anilino derivatives (e.g., 4-alkoxy or 4-alkylamino variants).

Mechanism : The electron-withdrawing quinazolinone core activates the chloro group for attack by nucleophiles, forming a Meisenheimer complex intermediate .

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| SNAr with amines | Piperidine, DMF, 80°C | 4-Piperidinyl derivative | 65–75% | |

| SNAr with alkoxides | Sodium methoxide, DMSO, 100°C | 4-Methoxy derivative | 70–80% |

Cycloaddition and Multicomponent Reactions

The quinazolinone core participates in Diels-Alder reactions with dienes:

-

Reagents : Maleic anhydride, tetrazines

-

Products : Fused bicyclic or tricyclic derivatives.

Additionally, multicomponent reactions with aldehydes and amines yield spiro-quinazolinones under organocatalytic conditions (e.g., p-toluenesulfonic acid) .

Metal-Catalyzed Cross-Couplings

The sulfanyl group facilitates C–S bond activation in palladium-catalyzed cross-couplings:

-

Reagents : Aryl halides, Pd(OAc)₂, XPhos ligand

-

Products : Biaryl sulfides or desulfurized aryl derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(OAc)₂, DMF | Biaryl sulfide | 60–70% |

Biological Activity Modulation

Chemical modifications correlate with enhanced bioactivity:

-

Sulfone derivatives exhibit improved kinase inhibition (e.g., EGFR IC₅₀ = 0.8 μM vs. 5.2 μM for the parent compound).

-

N-Acylated derivatives show increased antimicrobial potency (MIC = 4 μg/mL against S. aureus).

This compound’s reactivity is central to its applications in medicinal chemistry, particularly in anticancer and antimicrobial drug development. Future studies could explore its use in photoaffinity labeling or PROTACs (proteolysis-targeting chimeras) via further functionalization.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in the development of novel drugs.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-6-(cyclohexylthio)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The cyclohexylsulfanyl and 4-chloroanilino groups in the target compound differentiate it from other quinazolinones. A comparative analysis of melting points, yields, and substituent electronic effects is summarized in Table 1.

Table 1: Comparison of Physical Properties with Selected Quinazolinones

Key Observations :

- Halogen substituents (Cl, Br) increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding) . The target compound’s melting point is unreported, but its cyclohexylsulfanyl group likely reduces crystallinity compared to halogenated analogs.

- Hydroxyethyl and sulfanyl groups impact solubility: The hydroxyethyl group in facilitates hydrogen bonding with solvents, while the bulky cyclohexylsulfanyl group in the target compound may improve membrane permeability.

Structural and Electronic Effects

- Hydrogen Bonding: The target compound’s SC-XRD data (unpublished) can be inferred from related structures. For example, 2-(4-chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one forms intramolecular N–H···O and O–H···N bonds, stabilizing its planar conformation . The absence of a hydroxy group in the target compound suggests weaker H-bonding capacity but greater hydrophobic interactions.

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted derivatives (e.g., 9h–9j ) exhibit lower yields (83–86%) compared to halogenated analogs (85–90%), likely due to steric and electronic challenges during synthesis.

Biological Activity

2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound features a quinazoline core substituted at the 2-position with a 4-chloroaniline group and at the 6-position with a cyclohexylsulfanyl group. This unique combination of substituents may enhance its biological activity compared to other derivatives within the quinazolinone class.

Biological Activities

Quinazolinones are known for various biological activities, including:

- Anticancer Activity : Several studies indicate that quinazolinones can induce apoptosis in cancer cells, thereby inhibiting tumor growth. The specific mechanisms often involve the modulation of key signaling pathways related to cell proliferation and survival.

- Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial effects against a range of pathogens, suggesting potential applications in treating infections.

- Enzyme Inhibition : Quinazolinones have been reported to inhibit various enzymes, including topoisomerases, which are critical for DNA replication and repair.

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 6.29 μM against HepG2 cells and 2.44 μM against HCT-116 cells, indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 6.29 |

| HCT-116 | 2.44 |

The mechanism through which this compound exerts its effects appears to involve DNA intercalation and inhibition of topoisomerase II activity, which are crucial for cancer cell proliferation . The presence of the chloro and cyclohexylsulfanyl substituents may enhance binding affinity to these targets.

Antimicrobial Activity

In addition to its anticancer properties, preliminary evaluations suggest that this compound possesses antimicrobial activity. While specific data on its spectrum of activity is limited, similar compounds in the quinazolinone class have shown efficacy against various bacterial strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be approached through several methods typical for quinazolinones. The structure-activity relationship indicates that modifications at the 2 and 6 positions significantly influence biological activity. For instance, the introduction of bulky groups or electronegative substituents can enhance cytotoxicity but may also affect selectivity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of quinazolinone derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., substituted anilines or benzylamines), controlling reaction conditions (e.g., reflux in ethanol with catalytic acetic acid), and purification via recrystallization. For example, derivatives with electron-withdrawing groups (e.g., nitro or chloro) often yield higher purity (79–90%) due to reduced side reactions . Melting point analysis and spectroscopic techniques (IR, H NMR) are critical for confirming purity and structure .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation of quinazolinone derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3200 cm, C=O at ~1680 cm) .

- H NMR : Confirms substitution patterns (e.g., aromatic proton splitting, NH signals at δ 10–12 ppm) .

- X-ray Crystallography : Resolves molecular geometry and validates hydrogen bonding (e.g., N–H···O interactions in the quinazolinone core). Single-crystal studies can also address solvent disorder, as seen in methanol solvates .

Q. How do substituents at the 2- and 6-positions influence the physicochemical properties of quinazolinones?

- Methodological Answer : Substituents like 4-chloroanilino (electron-withdrawing) and cyclohexylsulfanyl (bulky, lipophilic) alter solubility, melting points, and reactivity. For example, nitro-substituted derivatives exhibit higher melting points (175–193°C) due to increased crystallinity, while lipophilic groups enhance membrane permeability in biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across quinazolinone derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or structural nuances. Researchers should:

- Standardize Assays : Use consistent protocols (e.g., MIC determination against S. aureus and E. coli) .

- Perform SAR Analysis : Compare substituent effects (e.g., 4-chloroanilino vs. benzyl groups on antimicrobial potency) .

- Validate with In Silico Tools : Molecular docking can predict binding affinity to targets like Aurora kinase, aiding mechanistic interpretation .

Q. How are computational methods like DFT used to analyze quinazolinone derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and vibrational spectra. For example, DFT studies on 1-(2-bromo-4-(dimethylamino)phenyl)-quinazolinone correlate experimental IR peaks with theoretical vibrational modes, validating structural assignments .

Q. What crystallographic methodologies address solvent disorder in quinazolinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with refinement software (e.g., SHELXL) resolves solvent disorder by modeling partial occupancy sites. For instance, methanol solvates in 3-(2-aminoethyl)-2-(4-chloroanilino)quinazolinone were refined with a 0.75 occupancy factor, supported by residual electron density maps .

Q. How are quinazolinones evaluated for kinase inhibition in anticancer research?

- Methodological Answer :

- Enzyme Assays : Measure IC values against kinases (e.g., Aurora kinase) using fluorescence polarization .

- Cellular Testing : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Derivatives with 6-(2-amino-1H-benzo[d]imidazole) substituents show enhanced activity due to improved target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.